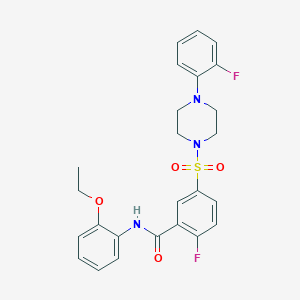

N-(2-ethoxyphenyl)-2-fluoro-5-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)benzamide

Description

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-2-fluoro-5-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25F2N3O4S/c1-2-34-24-10-6-4-8-22(24)28-25(31)19-17-18(11-12-20(19)26)35(32,33)30-15-13-29(14-16-30)23-9-5-3-7-21(23)27/h3-12,17H,2,13-16H2,1H3,(H,28,31) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZPZJSUXBHNOBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25F2N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview of N-(2-ethoxyphenyl)-2-fluoro-5-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)benzamide

This compound is a synthetic compound that has been studied for its potential therapeutic applications, particularly in the field of neuropharmacology. Its structure suggests it may interact with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling.

The compound is believed to exert its effects primarily through modulation of neurotransmitter systems, particularly those involving serotonin and dopamine. This is inferred from its structural similarities to known psychoactive compounds that target these pathways.

Pharmacological Studies

- Antidepressant Activity : Research indicates that compounds with similar structures may possess antidepressant properties by acting as selective serotonin reuptake inhibitors (SSRIs). Studies have shown that modifications in the piperazine ring can enhance binding affinity to serotonin receptors, which could translate to increased antidepressant efficacy.

- Anxiolytic Effects : Some derivatives of similar compounds have demonstrated anxiolytic effects in animal models. The presence of the piperazine moiety is often associated with such activities, suggesting that this compound may also exhibit anxiolytic properties.

- Antipsychotic Potential : Given its structural features, there is potential for antipsychotic activity. Compounds targeting dopamine D2 receptors are known to be effective antipsychotics, and this compound’s design hints at possible interactions with these receptors.

Case Studies and Research Findings

Several studies have explored the biological effects of similar compounds:

- Study 1 : A derivative with a closely related structure was tested in vivo for its effects on anxiety-like behaviors in rodents. Results indicated a significant reduction in anxiety behaviors compared to control groups, suggesting potential for therapeutic use in anxiety disorders.

- Study 2 : In vitro assays demonstrated that another analog displayed high affinity for serotonin receptor subtypes, leading to enhanced serotonergic signaling, which is crucial for mood regulation.

Data Summary Table

| Property | Value/Description |

|---|---|

| Molecular Formula | C20H22F2N4O3S |

| Target Receptors | Serotonin receptors (5-HT), Dopamine D2 |

| Potential Activities | Antidepressant, Anxiolytic, Antipsychotic |

| IC50 Values (Example) | Varies by analog; typically low nanomolar range |

| Side Effects | Not fully characterized; requires further study |

Comparison with Similar Compounds

Compound A : 5-Fluor-N-(4-fluor-2,6-dimethylphenyl)-4-(3-oxo-5,6-dihydro-3H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2(8H)-yl)-2-[(2S)-1,1,1-trifluorpropan-2-yl]oxy]benzamide (EP 3 532 474 B1)

Compound B : N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide (CAS 297150-41-5)

- Key Differences :

- Molecular Weight : 397.82 g/mol (vs. ~525 g/mol estimated for the target compound), indicating a more compact structure .

Benzamide Derivatives with Sulfonamide Linkages

Compound C : N-(3-{[(3,4-dichlorophenyl)sulfonyl]amino}-4-methoxyphenyl)acetamide (CAS 692746-84-2)

Compound D : 4-bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide (EP 3 532 474 B1)

- Key Differences: Bromo and trifluoropropoxy substituents enhance halogen bonding and steric bulk.

- Yield : 90% in synthesis, suggesting efficient coupling methods for halogenated benzamides .

Functional Group Analysis

Research Implications and Limitations

The evidence highlights structural parallels but lacks explicit pharmacological or biochemical data for the target compound. Patent documents (e.g., EP 3 532 474 B1) suggest that fluorinated benzamides with sulfonamide linkages are prioritized for agrochemical or CNS drug development . However, the ethoxyphenyl-piperazine sulfonyl combination remains underexplored, warranting further studies on solubility, receptor affinity, and metabolic stability.

Note: All comparisons are based on structural and synthetic data from the provided evidence; functional activity predictions are speculative.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.